3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate
Description
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6(10)12-9-5-11-8-4-2-3-7(8)9/h7-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAIKBRHLRCPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC2C1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The Claisen rearrangement of 3-acyloxy-5-hydroxycyclopentene derivatives forms the foundational step for constructing the bicyclic scaffold. The process involves heating a 3S,5R-configured substrate (Formula I) with amide acetals (Formula IIa/b) at 90–140°C in high-boiling solvents (e.g., toluene or xylene), maintaining alcohol byproduct concentrations below 3% to prevent side reactions.
Key steps :
-
Orthoester Claisen Rearrangement :
-
Reactants: 3-Acetoxy-5-hydroxycyclopentene (I) + N,N-dialkylamide acetal (IIa/b).
-
Conditions: 90–140°C, anhydrous solvent.
-
Outcome: Acylhydroxycyclopenteneacetamide (III) with retained stereochemistry.
-
-
Lactonization :
Table 1: Optimized Conditions for Claisen Rearrangement
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | Maximizes rate while minimizing decomposition |
| Solvent | Toluene | Boiling point aligns with reaction requirements |
| Alcohol (R²OH) concentration | <1.5% | Prevents retro-Claisen pathways |
Silylation-Acetylation Sequential Approach
Hydroxyl Group Protection
A triethylsilyl (TES) protection strategy enables selective acetylation. Starting from a hexahydro-cyclopenta[b]furan-3-ol intermediate, silylation with TESCl in DMF (0–20°C, imidazole base) achieves >90% conversion to the silyl ether. Subsequent deprotection under mild acidic conditions (e.g., AcOH/H₂O) regenerates the hydroxyl group, which is acetylated using acetic anhydride or acetyl chloride.
Critical considerations :
Table 2: Silylation-Acetylation Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Silylation | TESCl, imidazole, DMF, 8h | 90% |
| Deprotection | AcOH/H₂O (1:1), 2h | 95% |
| Acetylation | Ac₂O, pyridine, 0°C→RT | 88% |
Visible Light-Promoted [3+2] Cycloaddition
Photocatalytic Ring Formation
A novel [3+2] cycloaddition between 3-cyanochromones and N-cyclopropylaniline under visible light (green LED, eosin Y catalyst) constructs the cyclopenta[b]furan skeleton. Post-reduction (H₂/Pd-C) saturates the ring system, followed by acetylation.
Advantages :
-
Mild conditions : Ambient temperature, no strong acids/bases.
-
Functional group tolerance : Compatible with nitriles and ethers.
Limitations :
-
Yield modulation : Varies with substituent electronics (45–72%).
Hydrogenation of Tetrahydro Precursors
Catalytic Hydrogenation
Partial hydrogenation of 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (from dichloroketene cycloaddition) using Pd/C or Raney Ni under H₂ (50 psi) achieves full saturation. The resulting diol is acetylated selectively at the 3-position using acetyl chloride in pyridine.
Key data :
-
Selectivity : 3-OH acetylation favored over 5-OH due to steric factors.
-
Catalyst loading : 5% Pd/C achieves complete conversion in 6h.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield Range | Stereoselectivity | Scalability |
|---|---|---|---|
| Claisen Rearrangement | 65–78% | High (≥95% ee) | Industrial |
| Silylation-Acetylation | 80–88% | Moderate | Lab-scale |
| Photocatalytic | 45–72% | Low | Small-scale |
| Hydrogenation | 70–85% | High | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions: 3,3a,4,5,6,6a-Hexahydro-2H-cyclopenta[b]furan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3,3a,4,5,6,6a-Hexahydro-2H-cyclopenta[b]furan-3-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Ring Systems and Heteroatom Variations
Cyclopenta[b]furan Derivatives
- Target Compound : The furan oxygen participates in hydrogen bonding as an acceptor but lacks acidic protons, contrasting with pyrrole-based analogs.
- [3aR-(3aalpha,4alpha,5beta,6aalpha)]-Hexahydro-4-(hydroxymethyl)-5-(phenylmethoxy)-2H-cyclopenta[b]furan-2-one (CAS 81190-06-9) :
Cyclopenta[b]pyrrole Derivatives
- Ramipril: (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid. Key Differences: Pyrrole nitrogen replaces furan oxygen, enabling hydrogen bond donation. The carboxylic acid group increases acidity (pKa ~3.5) compared to the acetate ester. Impact: Enhanced water solubility and bioactivity (e.g., ACE inhibition) due to ionizable groups .
Substituent and Functional Group Analysis
| Compound | Core Structure | Substituents/Functional Groups | Key Properties |
|---|---|---|---|
| Target Compound | Cyclopenta[b]furan | 3-acetate | Moderate lipophilicity (LogP ~1.8*) |
| CAS 81190-06-9 | Cyclopenta[b]furan | 2-one, 4-hydroxymethyl, 5-benzyloxy | Higher polarity (LogP ~0.5*), hydrolyzable |
| Ramipril | Cyclopenta[b]pyrrole | Carboxylic acid, ethoxy-oxo-phenylbutan | High solubility (aqueous), bioactive |
*Estimated based on functional group contributions.
Stereochemistry and Puckering Conformation
The Cremer-Pople puckering parameters (amplitude q and phase angle φ) describe nonplanar ring distortions . For cyclopenta[b]furan derivatives:
Biological Activity
3,3a,4,5,6,6a-Hexahydro-2H-cyclopenta[b]furan-3-yl acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and research findings.
- Molecular Formula : C₁₃H₂₀O₅
- Molecular Weight : 256.29 g/mol
- CAS Number : 69222-61-3
Antiviral Properties
Recent research indicates that compounds related to the cyclopenta[b]furan structure exhibit significant antiviral activity. For instance, derivatives of this compound have shown efficacy against various viruses such as hepatitis C virus (HCV) and herpes simplex virus (HSV) in vitro. The mechanism often involves inhibition of viral replication and interference with viral protein synthesis.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Research has demonstrated that it can inhibit the secretion of pro-inflammatory cytokines such as IL-6 and IL-12. These findings suggest potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Viral Proteins : The compound may bind to viral proteins, disrupting their function.
- Cytokine Pathways : It appears to modulate signaling pathways involved in inflammation, leading to reduced cytokine production.
Case Study 1: Antiviral Efficacy
Case Study 2: Inhibition of Inflammatory Response
Another study highlighted the anti-inflammatory effects of the compound in a mouse model of arthritis. Treatment with the compound resulted in a marked decrease in joint swelling and pain associated with inflammation.
Q & A
Basic: What are the established synthetic routes for 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate?
The synthesis typically involves multi-step strategies, starting with the formation of the cyclopenta[b]furan core. Key steps include:
- Core construction : Cyclization of diols or ketones under acidic conditions to form the fused bicyclic structure.
- Acetylation : Reaction of the hydroxyl group at the 3-position with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .
- Stereochemical control : Use of chiral auxiliaries or enzymatic resolution to ensure correct stereochemistry, particularly for the 3a and 6a positions .
Refer to protocols in Russian Chemical Bulletin (2013) for analogous cyclopenta[b]furan derivatives using ethyl aroylacetates and azides .
Basic: How can the purity and identity of this compound be validated post-synthesis?
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization) .
- Spectroscopy : Confirm structure via H/C NMR (e.g., characteristic acetate carbonyl at ~170 ppm and cyclopentane protons between 1.5–3.0 ppm) .
- Mass spectrometry : ESI-MS or GC-MS for molecular ion confirmation (expected [M+H] ~212.18 g/mol based on analogs) .
Advanced: What strategies mitigate stereochemical inconsistencies in the cyclopenta[b]furan core during synthesis?
- Chiral catalysts : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen kinetic resolution) to control stereocenters at 3a and 6a .
- Protecting groups : Use temporary protecting groups (e.g., THP or silyl ethers) during key cyclization steps to prevent undesired ring-opening .
- Crystallographic validation : Single-crystal X-ray diffraction of intermediates to confirm absolute configuration (e.g., as in Acta Crystallographica reports for related xanthene derivatives) .
Advanced: How can enantiomeric purity be assessed for this compound?
- Chiral HPLC : Utilize a Chiralpak® IA/IB column with hexane:isopropanol (90:10) mobile phase; compare retention times with racemic mixtures .
- Optical rotation : Measure specific rotation (e.g., −44° in methanol for the Corey lactone diol analog, indicating enantiomeric excess) .
Basic: What analytical techniques are critical for characterizing degradation products under stress conditions?
- Forced degradation : Expose the compound to heat (40–80°C), UV light, or acidic/alkaline conditions.
- LC-MS/MS : Identify degradation products (e.g., deacetylated derivatives or ring-opened byproducts) via fragmentation patterns .
- Stability studies : Monitor degradation kinetics using accelerated stability chambers (ICH Q1A guidelines) .
Advanced: How can computational modeling predict the compound’s reactivity or metabolic pathways?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., acetate group hydrolysis) .
- Docking studies : Simulate interactions with cytochrome P450 enzymes (CYP3A4) to forecast metabolic oxidation sites .
Advanced: What challenges arise in scaling up the synthesis from milligram to gram quantities?
- Exothermic reactions : Control temperature during acetylations to avoid side reactions (e.g., diacetylated byproducts) .
- Solvent selection : Replace THF with safer solvents (e.g., 2-MeTHF) for large-scale cyclization steps .
- Purification bottlenecks : Transition from column chromatography to recrystallization (e.g., using ethyl acetate/hexane) .
Advanced: How can functionalization of the cyclopenta[b]furan core expand its utility in medicinal chemistry?
- Esterification : Replace the acetate group with bioisosteres (e.g., trifluoroacetate or p-nitrobenzoate) to modulate pharmacokinetics .
- Click chemistry : Introduce triazole moieties via Huisgen cycloaddition for targeted drug delivery .
- Phenolic coupling : Attach aryl groups at the 4-position to enhance binding to prostaglandin receptors, as seen in biphenylcarboxylate analogs .
Advanced: What in vitro assays are suitable for evaluating the compound’s bioactivity?
- Cyclooxygenase (COX) inhibition : Test inhibition of COX-1/COX-2 using a colorimetric assay (IC determination) .
- Cell viability : Screen against cancer cell lines (e.g., HeLa or MCF-7) via MTT assay, noting cytotoxicity thresholds .
Basic: How do structural modifications impact the compound’s physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
